molecular formula C13H20ClN3 B3034674 3-[4-(3-Chlorophenyl)piperazin-1-yl]propan-1-amine CAS No. 20529-20-8

3-[4-(3-Chlorophenyl)piperazin-1-yl]propan-1-amine

Cat. No.: B3034674
CAS No.: 20529-20-8
M. Wt: 253.77 g/mol
InChI Key: ZPNZUPSDZRZGKY-UHFFFAOYSA-N
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Description

3-[4-(3-Chlorophenyl)piperazin-1-yl]propan-1-amine is a chemical compound with the molecular formula C13H20ClN3 and a molecular weight of 253.77 g/mol . It is a derivative of piperazine, a heterocyclic organic compound, and features a chlorophenyl group attached to the piperazine ring. This compound is primarily used in scientific research and has various applications in chemistry, biology, and medicine.

Scientific Research Applications

3-[4-(3-Chlorophenyl)piperazin-1-yl]propan-1-amine has several scientific research applications, including:

Safety and Hazards

The compound has been classified with the signal word “Danger” and is associated with the hazard statements H302, H315, H318, H335 . These statements indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye damage, and may cause respiratory irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(3-Chlorophenyl)piperazin-1-yl]propan-1-amine typically involves the reaction of 1-(3-chlorophenyl)piperazine with 3-chloropropylamine under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a specific temperature, often around 80-100°C, to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity while minimizing the formation of by-products. The final product is typically purified using techniques such as recrystallization or chromatography to achieve the desired level of purity .

Chemical Reactions Analysis

Types of Reactions

3-[4-(3-Chlorophenyl)piperazin-1-yl]propan-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, thiols, sodium hydroxide (NaOH), potassium carbonate (K2CO3)

Major Products Formed

Mechanism of Action

The mechanism of action of 3-[4-(3-Chlorophenyl)piperazin-1-yl]propan-1-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can act as an agonist or antagonist at various receptor sites, modulating their activity and influencing downstream signaling pathways. The exact mechanism of action depends on the specific biological context and the target receptors involved .

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-Aminopropyl)-4-methylpiperazine
  • Trazodone
  • 1-(3-Aminopropyl)-4-phenylpiperazine
  • 1-(3-Chlorophenyl)piperazine

Uniqueness

3-[4-(3-Chlorophenyl)piperazin-1-yl]propan-1-amine is unique due to its specific structural features, such as the presence of a chlorophenyl group and a propylamine chain. These structural elements confer distinct chemical and biological properties, making it valuable for various research applications. Compared to similar compounds, it may exhibit different binding affinities, selectivities, and pharmacological profiles, which can be advantageous in certain experimental settings .

Properties

IUPAC Name

3-[4-(3-chlorophenyl)piperazin-1-yl]propan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20ClN3/c14-12-3-1-4-13(11-12)17-9-7-16(8-10-17)6-2-5-15/h1,3-4,11H,2,5-10,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPNZUPSDZRZGKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCCN)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701265214
Record name 4-(3-Chlorophenyl)-1-piperazinepropanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701265214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20529-20-8
Record name 4-(3-Chlorophenyl)-1-piperazinepropanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20529-20-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(3-Chlorophenyl)-1-piperazinepropanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701265214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Gaseous hydrochloric acid is introduced for 10 min into a round bottom flask containing 11.2 g (22.6 mmol) of 3-[4-(3-chlorophenyl]piperazin-1-yl]-N-(triphenylmethyl)propanamine and 300 ml of methanol, while the mixture is cooled in a bath of iced water. The mixture is allowed to return to room temperature and is then heated under reflux for 5.5 h. The solution is reduced to half its volume and is allowed to cool. The solid which precipitates is filtered off, is treated with water and aqueous ammonia, the mixture is extracted with ethyl acetate, the organic phase is washed with water and is dried and the solvent is evaporated off. 3.9 g of light yellow oil are obtained.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
3-[4-(3-chlorophenyl]piperazin-1-yl]-N-(triphenylmethyl)propanamine
Quantity
11.2 g
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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